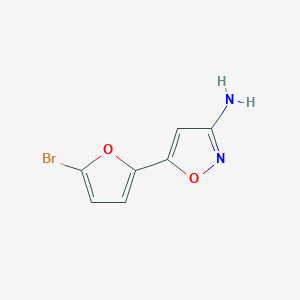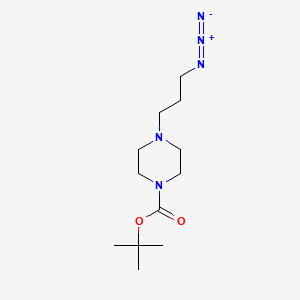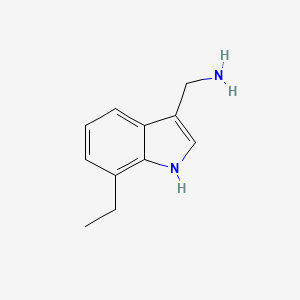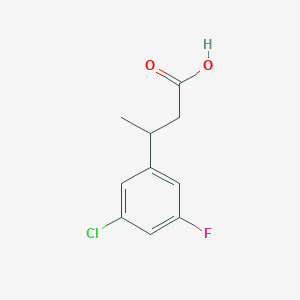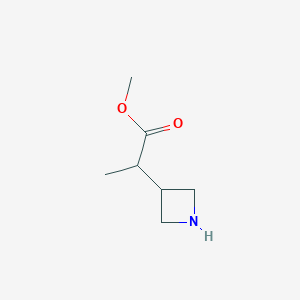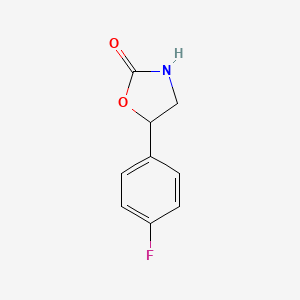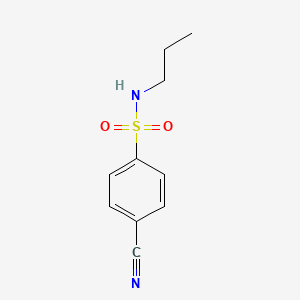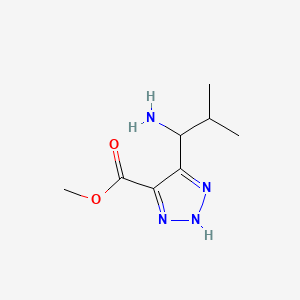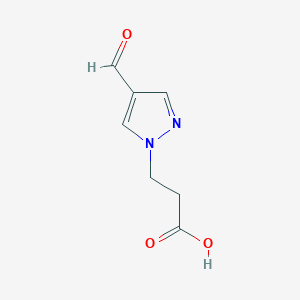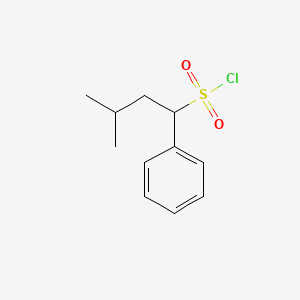
2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid is a compound that features an imidazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid typically involves the protection of the amino group on the imidazole ring with a Boc group. This can be achieved by reacting the amino-imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield, and the product is typically purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds with amines.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Major Products
Deprotection: The major product is the free amine form of the imidazole compound.
Substitution: Substituted imidazole derivatives.
Coupling: Peptide or amide derivatives.
Applications De Recherche Scientifique
2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes . The imidazole ring can interact with biological targets such as enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid can be compared with other Boc-protected amino acids and imidazole derivatives:
Propriétés
Formule moléculaire |
C9H13N3O4 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(15)12-7-10-4-5(11-7)6(13)14/h4H,1-3H3,(H,13,14)(H2,10,11,12,15) |
Clé InChI |
ZYEPCEUQDSSYNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



